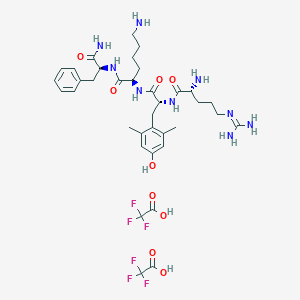![molecular formula C19H19ClN2S B12455314 3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a sulfanyl linkage, and a tetrahydroisoquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the tetrahydroisoquinoline derivative reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Studies may focus on its efficacy and safety in treating various diseases.
Industry: Used in the development of new materials and chemicals. Its unique properties can be leveraged in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 2-[(3-Chlorobenzyl)sulfanyl]aniline
- 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile stands out due to its tetrahydroisoquinoline core, which is not present in the similar compounds listed above. This core structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H19ClN2S |
|---|---|
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H19ClN2S/c1-2-18-15-9-5-4-8-14(15)16(11-21)19(22-18)23-12-13-7-3-6-10-17(13)20/h3,6-7,10H,2,4-5,8-9,12H2,1H3 |
InChI-Schlüssel |
NYJMAWCVPJGDQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)



![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12455289.png)


![2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12455305.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
